Folitixorin
Overview
Description
Molecular Structure Analysis
Folitixorin has a molecular formula of C20H23N7O6 . Its average mass is 457.440 Da and its monoisotopic mass is 457.170990 Da . The ChemSpider ID for Folitixorin is 97272 .Chemical Reactions Analysis
Folitixorin is a cofactor for thymidylate synthetase, the enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .Physical And Chemical Properties Analysis
Folitixorin has a density of 1.8±0.1 g/cm3 . Its index of refraction is 1.801 . It has 13 H bond acceptors, 7 H bond donors, and 7 freely rotating bonds . Its polar surface area is 190 Å2 .Scientific Research Applications
Biomodulation in Antimetabolite Therapy
Folitixorin, specifically its R-isomer known as Arfolitixorin, plays a significant role as a biomodulator in chemotherapy. It is used to enhance the efficacy of antimetabolites like 5-fluorouracil (5-FU) in cancer treatment. Arfolitixorin facilitates the formation of a stable complex between the enzyme thymidylate synthase (TS) and the 5-FU metabolite, leading to increased inhibition of DNA synthesis and enhanced cytotoxic effects against tumor cells (Definitions, 2020).
Role in Enhancing Chemotherapeutic Efficacy
Arfolitixorin has a significant impact on enhancing the therapeutic efficiency of 5-fluorouracil (FUra) and other fluorinated pyrimidine derivatives in tumor therapy. It stabilizes the inhibitory complex in DNA synthesis, contributing to tumor-selective responses and possibly improving treatment outcomes in cancers (Li et al., 2009).
Fluorinated Compound Studies in Biological Events
Folitixorin's fluorinated structure makes it a subject of interest in the study of 19F NMR for various biological applications. This includes understanding enzymatic mechanisms, metabolic pathways, and drug discovery, thus broadening its scope beyond chemotherapy (Chen et al., 2013).
Genetically Encoding Fluorosulfate-l-tyrosine in Vivo
The chemical structure of Folitixorin has encouraged studies in genetically encoding fluorosulfate-l-tyrosine (FSY) in proteins in living cells. This research potentially aids in drug discovery and biotherapeutics, highlighting the broader implications of Folitixorin's fluorinated nature in scientific research (Wang et al., 2018).
Foliar Chemistry in Remote Sensing
Although not directly related to Folitixorin, research on foliar chemistry has implications for its application. Understanding foliar spectra can be crucial for studies involving foliar application of drugs like Folitixorin (Curran, 1989).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12?,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUQALWYRSVHF-ABLWVSNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955873 | |
Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10-Methylenetetrahydrofolic acid | |
CAS RN |
3432-99-3 | |
Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3432-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Folitixorin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Folitixorin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17113 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,10-Methylene-5,6,7,8-tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOLITIXORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SXY5ET48B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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